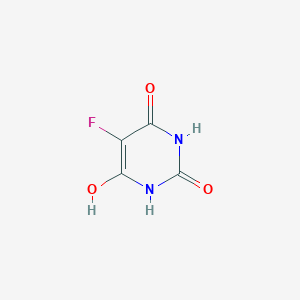

5-Fluoropyrimidine-2,4,6-triol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLXWCNTARBVLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)NC1=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502570 | |

| Record name | 5-Fluoropyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-80-6 | |

| Record name | 5-Fluoropyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Fluoropyrimidine 2,4,6 Triol and Its Analogs

Classical and Contemporary Approaches to Pyrimidine-2,4,6-triol (B1297810) Core Synthesis

The foundational step in synthesizing 5-Fluoropyrimidine-2,4,6-triol is the creation of the pyrimidine-2,4,6-triol (barbituric acid) scaffold. This has been traditionally achieved through condensation and cyclization reactions, which have been refined over time with the introduction of catalytic methods.

Condensation Reactions with Appropriate Starting Materials

The most classical and widely employed method for constructing the barbituric acid core is the condensation reaction between a malonic acid derivative and urea (B33335). eastindiachemicals.comresearchgate.net Typically, diethyl malonate is reacted with urea in the presence of a strong base, such as sodium ethoxide. eastindiachemicals.comslideshare.net The base facilitates the deprotonation of the α-carbon of diethyl malonate, creating a nucleophile that attacks the carbonyl carbon of urea, leading to a cyclization cascade and the formation of the barbituric acid ring. slideshare.netwikipedia.org This robust method has been a cornerstone in the synthesis of a vast array of barbiturate (B1230296) derivatives. wikipedia.org

The general reaction is as follows:

Diethyl malonate + Urea (in the presence of Sodium Ethoxide) → Barbituric Acid + Ethanol (B145695)

This foundational reaction has been adapted to produce various substituted barbituric acids by employing substituted malonic esters. mdpi.com

Cyclization of Urea with Malonic Acid Derivatives under Catalytic Conditions

To enhance the efficiency, yield, and environmental friendliness of the classical condensation, various catalytic systems have been developed. These catalysts often aim to facilitate the reaction under milder conditions and simplify work-up procedures. For instance, Brønsted acid-surfactant catalysts like dodecylbenzenesulfonic acid (DBSA) have been used to catalyze the condensation of aromatic aldehydes with barbituric acid in aqueous media, showcasing a green chemistry approach. oiccpress.com Similarly, reusable ionic liquid catalysts have been employed for the synthesis of 5-arylidene barbituric acid derivatives. researchgate.net

Recent advancements have also explored the use of heterogeneous catalysts. For example, calcined eggshell powder, which acts as a source of calcium oxide, has been used as a heterogeneous catalyst for Knoevenagel condensation reactions to produce 5-arylidene barbituric acid derivatives under ultrasound irradiation, resulting in short reaction times and high yields. researchgate.net The use of DABCO-based ionic liquids as recyclable catalysts in aqueous media further highlights the shift towards more sustainable synthetic protocols. rsc.org These catalytic methods not only improve the synthesis of the core but are also pivotal in the preparation of various functionalized barbituric acid derivatives. rsc.orgnih.gov

Regioselective Fluorination Techniques at the C-5 Position of Pyrimidine (B1678525) Scaffolds

The introduction of a fluorine atom at the C-5 position of the pyrimidine ring is a crucial step that imparts unique properties to the final molecule. This can be achieved either by direct fluorination of the pre-formed pyrimidine-2,4,6-triol or by using a fluorinated precursor in the initial cyclization reaction.

Direct Fluorination Methods (e.g., using Fluorine Gas or Trifluoromethyl Hypofluorite)

Direct fluorination involves treating the barbituric acid or a derivative with a potent electrophilic fluorinating agent. Elemental fluorine (F₂) gas, often diluted with an inert gas like nitrogen, is a powerful reagent for this purpose. unimi.itgoogle.com The reaction of barbituric acid with a fluorine-nitrogen mixture in an aqueous medium can yield 5-fluorobarbituric acid. google.com However, the high reactivity of fluorine gas necessitates careful control of reaction conditions to prevent over-fluorination and side reactions. unimi.itsci-hub.se

Trifluoromethyl hypofluorite (B1221730) (CF₃OF) is another effective reagent for the direct fluorination of pyrimidines, offering a convenient route to 5-fluorobarbituric acids. rsc.orgscispace.com This method has been shown to be a general procedure for the synthesis of various 5-fluoropyrimidines. rsc.org The choice of solvent can significantly influence the outcome of these direct fluorination reactions. unimi.it While effective, these direct methods often involve hazardous reagents and require specialized equipment. sci-hub.sebeilstein-journals.org

| Fluorinating Agent | Substrate | Key Features |

| Fluorine Gas (F₂) | Barbituric Acid / Uracil (B121893) | Powerful, requires dilution and careful control. unimi.itgoogle.com |

| Trifluoromethyl Hypofluorite (CF₃OF) | Pyrimidines | Convenient, general procedure for 5-fluoropyrimidines. rsc.orgscispace.com |

Fluorination of Malonate Esters as Precursors

An alternative and often more controlled approach involves the synthesis of a fluorinated malonate ester, which is then used as a precursor in the condensation reaction with urea. oup.com Diethyl 2-fluoromalonate can be prepared and subsequently cyclized with urea in the presence of sodium ethoxide to yield 5-fluorobarbituric acid. rsc.orgrsc.orgdur.ac.uk

The synthesis of diethyl 2-fluoromalonate itself can be achieved through various methods, including the direct fluorination of diethyl malonate using fluorine gas, a process that has been optimized for green chemistry principles. rsc.orgrsc.org This one-step direct fluorination is considered more atom-economical and has a lower environmental impact compared to multi-step methods. dur.ac.uk The resulting crude diethyl 2-fluoromalonate has been shown to be effective in subsequent reactions to form 5-fluorinated heterocycles, including 5-fluorobarbituric acid. rsc.orgresearchgate.net This precursor strategy allows for better control over the regioselectivity of fluorination, as the fluorine atom is incorporated into the starting material before the pyrimidine ring is formed. oup.com

Advanced Synthetic Protocols: Tandem Reactions and Green Chemistry Considerations

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of advanced protocols such as tandem reactions and the application of green chemistry principles. acs.orgnih.gov

Tandem reactions, or one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of time, resources, and waste reduction. While specific tandem reactions for the direct synthesis of this compound are not extensively documented, the principles are applied in the broader synthesis of pyrimidine derivatives. For example, multi-component reactions (MCRs) are a form of tandem reaction used to produce complex pyrimidine-based structures in a single step. mdpi.com

Green chemistry considerations are increasingly influencing the synthesis of this compound and its analogs. rjpn.orgcompoundchem.com This is evident in the development of:

Catalytic Methods: The use of recyclable and non-toxic catalysts, such as certain ionic liquids and heterogeneous catalysts, reduces waste and improves safety. researchgate.netrsc.org

Greener Solvents: Performing reactions in aqueous media or using environmentally benign solvents like ethanol minimizes the use of volatile organic compounds. mdpi.comoiccpress.com

Atom Economy: The direct fluorination of malonate esters is an example of a process with high atom economy, as it maximizes the incorporation of atoms from the reactants into the final product. rsc.orgacs.org

Energy Efficiency: The use of microwave irradiation or ultrasound can shorten reaction times and reduce energy consumption. researchgate.netmdpi.com

Environmentally Benign Synthetic Routes

The synthesis of this compound, also known as 5-fluorobarbituric acid, can be achieved through environmentally conscious methods. One such approach involves the cyclisation of diethyl 2-fluoromalonate with urea. In this process, sodium metal is dissolved in anhydrous ethanol, followed by the addition of urea and subsequent heating to reflux. Diethyl 2-fluoromalonate is then added dropwise to the heated mixture. After a period of reflux, the solution is cooled, filtered, and the resulting residue is washed with ethanol. rsc.org This method highlights a move towards greener chemistry by utilizing less hazardous reagents and solvents.

Another green approach focuses on the direct fluorination of barbituric acid using fluorine gas. While direct fluorination can be challenging, advancements have been made to improve its selectivity and safety. These methods often employ specialized reactors and may involve the use of flow chemistry to control the reaction conditions precisely. The use of less toxic solvents and catalysts is also a key aspect of making these routes more environmentally friendly. rsc.orgrsc.org

Solvent-free or solid-state reactions represent another frontier in green synthesis. For instance, the benzil-benzilic acid rearrangement, a reaction type analogous to some steps in pyrimidine synthesis, can be carried out by grinding the reactants together in a solid state, eliminating the need for hazardous solvents. imist.mawjpmr.com Similarly, the use of microwave irradiation in a solvent-free or aqueous medium can significantly reduce reaction times and energy consumption, offering a greener alternative to conventional heating methods. researchgate.netresearchgate.net

The principles of green chemistry are increasingly being applied to the synthesis of related compounds, such as acetylsalicylic acid, where hazardous catalysts like sulfuric acid are replaced with safer alternatives like phosphoric acid. abcr-mefmo.org These strategies, including the use of recyclable catalysts and solvents, minimizing waste, and using renewable resources, are being explored for the synthesis of this compound and its derivatives to reduce their environmental impact. wjpmr.comresearchgate.netresearchgate.net

| Synthetic Approach | Key Features | Reactants | Reaction Conditions | Advantages |

|---|---|---|---|---|

| Cyclisation | Condensation reaction | Diethyl 2-fluoromalonate, Urea, Sodium, Anhydrous ethanol | Reflux | Utilizes less hazardous reagents. rsc.org |

| Direct Fluorination | Use of fluorine gas | Barbituric acid, Fluorine gas | Controlled reaction conditions, often in specialized reactors or flow systems. rsc.orgrsc.org | Direct introduction of fluorine atom. |

| Microwave-Assisted Synthesis | Energy-efficient | Varies depending on the specific pyrimidine derivative | Microwave irradiation, often solvent-free or in aqueous media. researchgate.netresearchgate.net | Reduced reaction times, lower energy consumption. researchgate.net |

| Solid-State Synthesis | Solvent-free | Reactants are ground together | Heating of the solid mixture | Eliminates the need for hazardous solvents. imist.mawjpmr.com |

One-Pot Multicomponent Approaches for Fluorinated Pyrimidines

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like fluorinated pyrimidines from simple starting materials in a single step. These reactions are highly atom-economical and environmentally friendly as they reduce the number of synthetic steps, purification processes, and waste generation.

A notable example is the one-pot, three-component reaction for the synthesis of fluorinated pyrimido[1,2-b]indazole derivatives. This metal- and additive-free annulation reaction involves enaminones, 3-aminoindazoles, and Selectfluor, resulting in the formation of two C-N bonds and one C-F bond in a single operation. acs.org This approach offers excellent functional group compatibility, accommodating both aliphatic and aromatic substituents on the enaminones. acs.org

Another significant MCR is the synthesis of 5-trifluoromethyl pyrimidine derivatives, which circumvents the selectivity issues often encountered in direct pyrimidine trifluoromethylation. This method demonstrates broad functional group tolerance and provides access to the desired products in yields up to 80%. x-mol.com The practicality of this approach has been further validated through scale-up reactions. x-mol.com

The Biginelli reaction, a classic MCR, has also been adapted for the synthesis of fluorinated pyrimidines. Fluorous-tagged substrates can be used in a Biginelli-type condensation, with the fluorous tag facilitating purification by fluorous liquid-liquid extraction. nih.gov

Furthermore, microwave-induced one-pot synthesis has been successfully employed for the preparation of fluorinated spiro[indole-pyrimidines]. This efficient technique involves the condensation of 3-aroylmethylene-2H-indol-ones with fluorinated phenylthioureas in ethanol, leading to high yields of the desired products in a short reaction time. researchgate.net

The development of one-pot MCRs for fluorinated pyrimidines is a rapidly evolving field, with new methodologies continually being reported. These strategies often utilize readily available starting materials and catalysts, making them attractive for both academic research and industrial applications. x-mol.comacs.orgmdpi.com

| Reaction Type | Components | Key Features | Reference |

|---|---|---|---|

| Three-component annulation | Enaminones, 3-aminoindazoles, Selectfluor | Metal- and additive-free, forms two C-N and one C-F bond. | acs.org |

| Synthesis of 5-trifluoromethyl pyrimidines | Varies | Avoids selectivity issues of direct trifluoromethylation, yields up to 80%. | x-mol.com |

| Biginelli-type condensation | Fluorous-tagged substrates | Facilitates purification via fluorous liquid-liquid extraction. | nih.gov |

| Microwave-induced condensation | 3-Aroylmethylene-2H-indol-ones, fluorinated phenylthioureas | Rapid, high-yielding, and efficient. | researchgate.net |

Synthesis of Structural Analogs and Derivatives of this compound for Research Purposes

The synthesis of structural analogs and derivatives of this compound is crucial for exploring their potential applications in various fields of research. A wide array of synthetic strategies has been developed to modify the core pyrimidine structure, leading to a diverse range of compounds with unique properties.

N-Acyl Derivatives: A series of N-acyl derivatives of 5-fluorouracil (B62378) (5-FU) have been synthesized by introducing residues of fatty acids like palmitic acid, as well as other carboxylic acids such as p-myristoylaminobenzoic acid, p-oleoylaminobenzoic acid, and 1-adamantanecarboxylic acid. nih.gov These modifications are often aimed at improving the lipophilicity and cellular uptake of the parent compound. nih.gov

Amino Acid Conjugates: 5-FU has been conjugated with various amino acid esters using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt). mdpi.com This approach can lead to prodrugs that are selectively activated in target tissues.

Ester-Based Derivatives: Novel ester-based 5-FU derivatives have been prepared through the Schotten-Baumann reaction, involving the benzoylation of N1-hydroxymethylated 5-FU with various substituted benzoyl chlorides. undip.ac.id

Carbocyclic Nucleoside Analogs: The synthesis of fluorinated carbocyclic pyrimidine nucleoside analogs has been achieved through multi-step sequences. These syntheses often involve diastereoselective reductions and the introduction of fluorine at specific positions of the carbocyclic ring. rsc.org

Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-ones: Fluorinated thiazolo- and oxazolo[3,2-a]pyrimidin-7-one derivatives have been synthesized and further functionalized using palladium-catalyzed reactions. mdpi.com

Spiro[indole-pyrimidines]: Microwave-induced one-pot synthesis has been utilized to create fluorinated spiro[indole-pyrimidines] by condensing 3-aroylmethylene-2H-indol-ones with fluorinated phenylthioureas. researchgate.net

Other Derivatives: A variety of other derivatives have been synthesized, including:

Derivatives with other heterocyclic rings attached. derpharmachemica.comresearchgate.net

Schiff base derivatives of 5-fluorocytosine. ajchem-a.com

Derivatives prepared through direct fluorination of uracil and its derivatives using reagents like trifluoromethyl hypofluorite. google.com

These synthetic efforts provide a rich library of 5-fluoropyrimidine (B1206419) derivatives for further investigation into their biological activities and other properties.

| Derivative Class | Synthetic Method | Key Reagents/Intermediates | Purpose of Synthesis | Reference |

|---|---|---|---|---|

| N-Acyl derivatives | Acylation | Palmitic acid, p-myristoylaminobenzoic acid, 1-adamantanecarboxylic acid | Increase lipophilicity and cellular uptake | nih.gov |

| Amino acid conjugates | Peptide coupling | Amino acid esters, EDC·HCl, HOBt | Prodrug design for targeted delivery | mdpi.com |

| Ester-based derivatives | Schotten-Baumann reaction | N1-hydroxymethylated 5-FU, substituted benzoyl chlorides | Creation of novel ester prodrugs | undip.ac.id |

| Carbocyclic nucleoside analogs | Multi-step synthesis | Monofluoroketones, acryloyl urea intermediates | Exploration of novel nucleoside analogs | rsc.org |

| Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-ones | Cyclization and Pd-catalyzed functionalization | Varies | Synthesis of fused heterocyclic systems | mdpi.com |

| Spiro[indole-pyrimidines] | Microwave-induced one-pot condensation | 3-Aroylmethylene-2H-indol-ones, fluorinated phenylthioureas | Rapid synthesis of complex spiro compounds | researchgate.net |

Methodologies for Purification and Isolation of Synthetic Products

The purification and isolation of synthetic products are critical steps in the synthesis of this compound and its analogs to ensure the desired purity for subsequent research and applications. A variety of techniques are employed, often in combination, to achieve this.

Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for the purification of fluorinated pyrimidine derivatives. rsc.orgmdpi.comoup.comgoogle.comnih.gov The choice of eluent system is crucial and is tailored to the specific compound being purified. Common solvent systems include mixtures of hexane (B92381) and ethyl acetate, dichloromethane (B109758) and methanol, or petroleum ether and ethyl acetate. rsc.orgmdpi.comoup.com In some cases, a small amount of a base like triethylamine (B128534) (NEt3) is added to the eluent to prevent the decomposition of sensitive compounds on the acidic silica gel. oup.com

Recrystallization: Recrystallization is another common technique used to purify solid products. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals. google.comgoogle.comrsc.org Solvents such as ethanol, water, or mixtures like ethanol and toluene (B28343) are frequently used. google.comgoogle.com The choice of solvent is critical, as the compound should be soluble at high temperatures but sparingly soluble at low temperatures. In some instances, co-crystallization with other organic molecules can be used to isolate specific polymorphs. rsc.orgcoventry.ac.uk

Liquid-Liquid Extraction: This method is often used during the work-up procedure to separate the desired product from impurities based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. rsc.orgrsc.org For fluorous-tagged compounds, fluorous liquid-liquid extraction with solvents like perfluorohexane (B1679568) (FC-72) can be a highly effective purification strategy. nih.gov

Filtration and Washing: Simple filtration is used to collect solid products from a reaction mixture or after recrystallization. The collected solid is then typically washed with a suitable solvent to remove any remaining impurities. rsc.orggoogle.com

Distillation: For volatile liquid products, fractional vacuum distillation can be an effective method for purification. rsc.org

The purity of the isolated products is typically assessed using analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. mdpi.commdpi.comoup.com

| Technique | Principle | Typical Application | Key Considerations | Reference |

|---|---|---|---|---|

| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel). | Separation of complex mixtures of reaction products. | Choice of eluent system, potential need for basic additives. | rsc.orgmdpi.comoup.comgoogle.comnih.gov |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid compounds. | Selection of an appropriate solvent or solvent system. | google.comgoogle.comrsc.orgcoventry.ac.uk |

| Liquid-Liquid Extraction | Partitioning of a solute between two immiscible liquid phases. | Work-up of reaction mixtures, separation of fluorous-tagged compounds. | Choice of solvents, pH of the aqueous phase. | rsc.orgnih.govrsc.org |

| Filtration and Washing | Mechanical separation of a solid from a liquid. | Isolation of solid products. | Choice of wash solvent to remove impurities without dissolving the product. | rsc.orggoogle.com |

| Distillation | Separation of liquids based on differences in boiling points. | Purification of volatile liquid products. | Often performed under reduced pressure (vacuum distillation) for high-boiling compounds. | rsc.org |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Pyrimidine (B1678525) Characterizationkarger.comacs.orgresearchgate.netresearchgate.netjeol.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of fluorinated pyrimidines in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound like 5-Fluoropyrimidine-2,4,6-triol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments targeting different nuclei (¹H, ¹³C, ¹⁹F) is essential for complete structural assignment. jeol.combbhegdecollege.com

Proton (¹H) NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In a fluoropyrimidine, this includes protons attached to the pyrimidine ring and exchangeable protons of hydroxyl (or amine) groups. The chemical shift (δ) of a proton is influenced by its electronic environment. For instance, the proton at the C6 position of the 5-Fluorouracil (B62378) ring typically appears as a doublet in the downfield region (around 7.5-8.1 ppm) due to coupling with the adjacent fluorine atom. researchgate.netfrontiersin.org The protons on the nitrogen atoms (N-H) are also observable and often appear as broad singlets, with chemical shifts that can be sensitive to solvent and temperature. researchgate.netnih.gov

Carbon-13 (¹³C) NMR spectroscopy is used to map the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides clues about its hybridization and bonding environment. In fluorinated pyrimidines, the carbon atoms of the ring and any substituents can be identified. The carbon atom directly bonded to the fluorine (C5) exhibits a large one-bond coupling constant (¹JCF), resulting in a doublet in the ¹³C spectrum. jeol.comfrontiersin.org The surrounding carbons (C4 and C6) will also show smaller two-bond couplings (²JCF). The carbonyl carbons (C2, C4, C6 in the tri-oxo tautomer) would resonate at very downfield shifts (typically >150 ppm). nih.govresearchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for 5-Fluorouracil in DMSO-d₆ This table presents typical chemical shifts for 5-Fluorouracil to demonstrate the data obtained from ¹H and ¹³C NMR experiments.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-6 | 8.08 (d, J = 6.7 Hz) researchgate.net | - |

| N1-H | 11.92 (d, J = 4.8 Hz) researchgate.net | - |

| N3-H | 13.23 (s) researchgate.net | - |

| C2 | - | 149.66 researchgate.net |

| C4 | - | 157.54 (d, J = 26.0 Hz) frontiersin.org |

| C5 | - | 139.83 (d, J = 229 Hz) nih.gov |

| C6 | - | 130.64 (d, J = 34 Hz) nih.gov |

d = doublet, s = singlet, J = coupling constant in Hertz.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for analyzing fluorinated compounds, given that ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio. nih.govbiophysics.org It provides a direct window into the electronic environment of the fluorine atom. karger.combenthamdirect.com The large chemical shift range of ¹⁹F NMR (over 500 ppm) makes it highly sensitive to subtle structural changes, and the signal for the fluorine at the C5 position will provide key structural confirmation. jeol.com The ¹⁹F spectrum is often recorded with proton decoupling to simplify the signals, but the coupled spectrum can reveal important J-couplings to nearby protons (e.g., H6), which are invaluable for confirming assignments. acs.orgjeol.com

While 1D NMR spectra identify the presence of different nuclei, 2D NMR experiments reveal how they are connected, which is crucial for assembling the complete molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgnih.gov For a fluoropyrimidine, it would show a correlation between H6 and the N1-H, if coupling exists. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond C-H correlation). wikipedia.orgnih.gov It is a powerful tool for assigning the protonated carbons in the molecule by linking the ¹H and ¹³C spectra. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative 2D NMR experiments for structural elucidation. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). ipb.pt This allows for the piecing together of the entire carbon skeleton by connecting non-protonated carbons (like carbonyls) to nearby protons. mdpi.com For example, it would show correlations from H6 to C4, C5, and C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close to each other in space, regardless of whether they are connected by bonds. biophysics.orgwikipedia.org It provides crucial information about the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Pattern Analysiskarger.comacs.orgresearchgate.netresearchgate.netresearchgate.net

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure. fu-berlin.de When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a "fingerprint" that can be used to confirm the structure elucidated by NMR. researchgate.net For pyrimidine derivatives, common fragmentation pathways include the loss of small neutral molecules like CO, HNCO, or HCN.

High-Resolution Mass Spectrometry (HRMS) is a critical technique that measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). bioanalysis-zone.comchromatographyonline.com This precision allows for the determination of the exact elemental composition of the parent ion and its fragments. lcms.cz Instead of just providing a nominal mass, HRMS provides an "exact mass," which can be used to calculate a unique molecular formula, thereby distinguishing between compounds that may have the same nominal mass but different elemental compositions. frontiersin.orgbioanalysis-zone.com This capability is invaluable for confirming the identity of a new or known compound with a high degree of confidence.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |

| C₄H₃FN₂O₃ | [M+H]⁺ | 147.0150 | 147.0153 | +2.0 |

| C₄H₂FN₂O₃ | [M-H]⁻ | 145.0004 | 145.0001 | -2.1 |

| C₄H₅FN₂O₃Na | [M+Na]⁺ | 169.0069 | 169.0071 | +1.2 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in the analysis of 5-Fluorouracil (5-FU), particularly in complex biological matrices. nih.govnih.govtandfonline.com This method is highly sensitive and specific, making it suitable for quantitative analysis, such as therapeutic drug monitoring in plasma. nih.govtandfonline.com

In ESI-MS analysis, 5-FU is typically ionized in negative mode, forming the [M-H]⁻ ion. nih.govchromatographyonline.comspectroscopyonline.com For quantitative studies, an isotopically labeled internal standard, such as 1,3-¹⁵N₂-5-FU, is often employed to ensure accuracy and precision. tandfonline.com The detection is commonly performed using multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.govspectroscopyonline.com For 5-FU, a characteristic MRM transition is m/z 129.0 → 42.0. spectroscopyonline.comresearchgate.net This transition corresponds to the fragmentation of the deprotonated molecule, where the ion at m/z 42.0 is a key fragment ion. researchgate.net

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has also been utilized for the metabolomic analysis of 5-FU and its derivatives, allowing for the effective extraction and quantification of these compounds from cellular lysates and media. nih.gov

Table 1: ESI-MS Parameters for 5-Fluorouracil Analysis

| Parameter | Value/Description | Source(s) |

| Ionization Mode | Negative Electrospray Ionization (ESI) | nih.govchromatographyonline.comspectroscopyonline.com |

| Precursor Ion [M-H]⁻ | m/z 129.0 | spectroscopyonline.comresearchgate.net |

| Key Fragment Ion | m/z 42.0 | spectroscopyonline.comresearchgate.net |

| MRM Transition | m/z 129.0 → 42.0 | spectroscopyonline.comresearchgate.net |

| Internal Standard | Isotopically labeled 5-FU (e.g., 1,3-¹⁵N₂-5FU) | tandfonline.com |

| Application | Quantitative analysis in plasma, metabolomics | nih.govnih.govtandfonline.com |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Structure Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive method for identifying the functional groups present in 5-FU. The FT-IR spectrum of pure 5-FU displays several characteristic absorption bands. These bands are crucial for confirming the presence of specific chemical bonds and the pyrimidine ring structure. iucr.org

Key vibrational modes observed in the FT-IR spectrum of 5-FU include N-H stretching, C=O stretching, C=C stretching, C-F stretching, and C-N stretching. The presence of these characteristic peaks confirms the molecular structure of 5-fluorouracil. iucr.org For instance, the region between 1656 and 1723 cm⁻¹ is correlated with C=C, C=N, and C=O vibrations, while the range of 1247-1425 cm⁻¹ is assigned to the vibrations of the substituted pyrimidine ring. ugr.es

Table 2: Characteristic FT-IR Peaks of 5-Fluorouracil

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| 3136.25 | N-H Stretching | iucr.org |

| 1720 | C=O Stretching | ucl.ac.uk |

| 1658.78 | C=O Stretching | iucr.org |

| 1446.61 | C=C Stretching | iucr.org |

| 1431.18 | C-F Stretching | iucr.org |

| 1246.02 | C-N Stretching | iucr.org |

| 1350.17 | Pyrimidine Ring Vibration | iucr.org |

Laser-Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), offers high sensitivity for the detection and characterization of 5-FU, even at very low concentrations. nih.govnih.gov The Raman spectrum provides complementary information to FT-IR, with distinct peaks corresponding to various vibrational modes of the molecule.

The most intense bands in the SERS spectrum of 5-FU are assigned to the pyrimidine ring breathing mode, a complex mode involving ring and C-F wagging, a ring and C-H wagging mode, and the symmetric stretching of the C=O bond. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), have been used to assign the observed Raman and SERS bands to specific vibrational modes, confirming the molecular structure. researchgate.net

Table 3: Prominent Raman and SERS Peaks of 5-Fluorouracil

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

| 1667 | Symmetric C=O Stretching | nih.govspectroscopyonline.com |

| 1400 | Ring + N-H Wagging | spectroscopyonline.com |

| 1334 | Ring + C-H Wagging | nih.govspectroscopyonline.com |

| 1234 | Trigonal Ring + C-F Stretching | nih.govspectroscopyonline.com |

| 786 | Pyrimidine Ring Breathing | nih.govspectroscopyonline.com |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid, providing unequivocal evidence of its molecular structure and conformation.

Single-crystal X-ray diffraction analysis has been successfully applied to 5-Fluorouracil and its co-crystals, revealing detailed information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. nih.govrsc.org These studies have confirmed that in the solid state, 5-FU molecules are involved in extensive hydrogen-bonding networks. mdpi.com

For example, the crystal structure of a co-crystal of 5-FU with nicotinamide (B372718) was determined, showing that the molecules are held together by hydrogen bonding and π-stacking interactions. nih.gov The crystallographic data obtained from such studies are essential for understanding the solid-state properties of the compound.

Table 4: Representative Single-Crystal X-ray Diffraction Data for a 5-Fluorouracil Co-crystal

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | iucr.org |

| Space Group | C2/c | iucr.org |

| a (Å) | 19.3785 (15) | iucr.org |

| b (Å) | 5.9918 (5) | iucr.org |

| c (Å) | 20.0293 (15) | iucr.org |

| β (°) | 117.813 (1) | iucr.org |

| Volume (ų) | 2057.0 (3) | iucr.org |

| Z | 8 | iucr.org |

Chromatographic Methodologies for Purity, Separation, and Isomer Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity, separating 5-FU from related substances, and analyzing its isomers. mdpi.comcrystallography.netugr.es

Reverse-phase HPLC (RP-HPLC) is a widely used method for the routine analysis and quality control of 5-FU in bulk drug and pharmaceutical dosage forms. mdpi.comugr.es A typical RP-HPLC method utilizes a C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol. mdpi.com The detection is commonly performed using a UV detector at a specific wavelength, such as 254 nm. mdpi.com Method validation according to ICH guidelines ensures the linearity, accuracy, precision, and specificity of the analytical procedure. mdpi.comugr.es

Thin-layer chromatography (TLC) is another valuable technique for the analysis of 5-FU, offering a simple and cost-effective method for qualitative analysis and purity checks. mdpi.com

Table 5: Example of a Validated RP-HPLC Method for 5-Fluorouracil Analysis

| Parameter | Condition/Value | Source(s) |

| Column | C18 Reverse Phase (e.g., 250x4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | 50mM KH₂PO₄ (pH 5.0) | mdpi.com |

| Flow Rate | 1.2 ml/min | mdpi.com |

| Detection | UV at 254 nm | mdpi.com |

| Retention Time | ~6 minutes | mdpi.com |

| Linearity Range | 10-100 µg/ml | mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for its separation.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. This compound, being a polar compound, has a low retention time under these conditions. sielc.com The separation is typically achieved using a C18 column, which consists of octadecylsilane (B103800) bonded to a silica (B1680970) support. nih.govphenomenex.com The mobile phase often consists of an aqueous buffer, such as potassium dihydrogen orthophosphate, mixed with an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.netlabtech.tn The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. labtech.tnlcms.cz

Detection is commonly performed using a UV detector, with the wavelength set around 254 nm to 267 nm for maximum absorbance. nih.govresearchgate.net The retention time for the compound can vary depending on the specific chromatographic conditions, including the column dimensions, mobile phase composition, flow rate, and temperature. For instance, a retention time of approximately 6 minutes has been reported using a C18 column with a potassium phosphate (B84403) buffer as the mobile phase at a flow rate of 1.2 mL/min. nih.gov Another method reported a retention time of about 1.9 minutes. researchgate.net

The following table summarizes typical parameters used in the HPLC analysis of the compound.

Table 1: HPLC Parameters for the Analysis of 5-Fluorouracil/5-Fluoropyrimidine-2,4,6-triol

| Parameter | Description | Source |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Column | C18 reversed-phase column (e.g., Phenomenex Prodigy ODS3V, 250x4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | 50mM KH₂PO₄ (pH 5.0) or Acetonitrile:10mM potassium dihydrogen orthophosphate:triethylamine (B128534) (40:59.9:0.1, v/v, pH 4.5) | nih.govresearchgate.net |

| Flow Rate | 1.2 mL/min | nih.gov |

| Detection | UV at 254 nm or 267 nm | nih.govresearchgate.net |

| Temperature | 30 °C | nih.gov |

| Retention Time | Approximately 1.9 to 6.0 minutes | nih.govresearchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of this compound. However, due to the compound's low volatility and polar nature, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. unibas.it

Silylation is a common derivatization technique used for this purpose. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen atoms in the hydroxyl groups of the triol tautomer with trimethylsilyl (B98337) (TMS) groups. unibas.it This process significantly increases the volatility of the compound, allowing it to be readily analyzed by GC.

The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column. The choice of column is critical for achieving good resolution. A variety of columns can be used, with the selection depending on the specific derivatives being analyzed. epa.gov

Gas Chromatography is often coupled with Mass Spectrometry (GC-MS), which provides both separation and structural information. The mass spectrometer fragments the derivatized analyte molecules in a predictable manner, generating a unique mass spectrum that serves as a "fingerprint" for identification. unibas.it This combination offers high specificity and sensitivity, making it an invaluable tool for confirming the presence and structure of the compound in various matrices. unibas.it

Table 2: Gas Chromatography Parameters for the Analysis of 5-Fluorouracil/5-Fluoropyrimidine-2,4,6-triol Derivatives

| Parameter | Description | Source |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | unibas.it |

| Derivatization | Required. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). | unibas.it |

| Column | Capillary column (specific phase depends on the derivative) | unibas.itepa.gov |

| Injection | Split/Splitless injector | unibas.it |

| Carrier Gas | Helium or Hydrogen | epa.gov |

| Detection | Mass Spectrometry (MS) in Electron Impact (EI) mode | unibas.it |

Chemical Reactivity and Derivatization Studies of 5 Fluoropyrimidine 2,4,6 Triol

Tautomerism and Isomerism in Pyrimidine-2,4,6-triol (B1297810) Systems: Experimental and Theoretical Investigations

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. biointerfaceresearch.comtgc.ac.inlibretexts.orgchemeurope.com In the case of 5-Fluoropyrimidine-2,4,6-triol, the presence of multiple carbonyl (keto) groups, acidic methylene (B1212753) protons, and amide (lactam) structures allows for complex tautomeric equilibria. echemcom.comias.ac.inmedmuv.com Theoretical and experimental studies on the parent compound, barbituric acid, provide a strong foundation for understanding these phenomena. ias.ac.inresearchgate.net

The primary forms of tautomerism exhibited by this system are keto-enol and lactam-lactim tautomerism. chemeurope.comechemcom.comvedantu.com Computational studies, such as those using Density Functional Theory (DFT), on barbituric acid have shown that a large number of tautomers are possible, but the tri-keto form is the most stable in the gas phase and in various solvents. biointerfaceresearch.comresearchgate.net This stability is attributed to the high strength of the C=O double bond compared to the C=C double bond. libretexts.org

Keto-Enol Tautomerism

Keto-enol tautomerism involves the interconversion between a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group). tgc.ac.inlibretexts.org this compound exists predominantly as the tri-keto tautomer (5-fluorobarbituric acid). ias.ac.inresearchgate.net However, it can exist in equilibrium with several enol forms through the migration of a proton from the C-5 carbon or the N-H groups to an adjacent carbonyl oxygen. echemcom.comresearchgate.net

Theoretical calculations on barbituric acid indicate that the tri-keto form is the most stable isomer. biointerfaceresearch.comias.ac.in The 4-hydroxy tautomer (an enol form) is the next most stable, though significantly higher in energy. ias.ac.in The presence of substituents at the C-5 position can influence the stability of the enol tautomers. ias.ac.in The equilibrium can be shifted toward the enol form in certain solvents, particularly those that can engage in hydrogen bonding. researchgate.net

Table 1: Possible Tautomers of this compound

| Tautomer Name | Structural Description | Predominant Form |

| 5-Fluoropyrimidine-2,4,6(1H,3H,5H)-trione | Tri-keto form | Yes |

| 5-Fluoro-6-hydroxy-pyrimidine-2,4(1H,3H)-dione | Mono-enol form (from C5-H tautomerization) | Minor |

| 5-Fluoro-2-hydroxypyrimidine-4,6(1H,5H)-dione | Mono-enol (lactim) form | Minor |

| 5-Fluoro-4-hydroxypyrimidine-2,6(1H,3H)-dione | Mono-enol (lactim) form | Minor |

This table is illustrative of the major tautomeric classes. Multiple other enol forms are theoretically possible.

Amine-Imine Tautomerism

A specific form of amine-imine tautomerism relevant to this heterocyclic system is lactam-lactim tautomerism. chemeurope.comvedantu.com This involves the migration of a proton from the nitrogen atom of a cyclic amide (the lactam form) to the carbonyl oxygen, resulting in a cyclic imidic acid (the lactim form). vedantu.comuni-muenchen.denih.gov

For this compound, the di-lactam structure within the pyrimidine (B1678525) ring is overwhelmingly favored over the lactim or di-lactim forms. echemcom.commedmuv.com Theoretical studies confirm that the activation energy for lactam-to-lactim conversion is significant, reinforcing the stability of the lactam structure. echemcom.com This preference is a general feature of related pyrimidine bases like uracil (B121893) and thymine.

Reactivity of the C-5 Fluorine Atom and Ring System Towards Electrophiles and Nucleophiles

The pyrimidine ring in this compound is highly electron-deficient. This is due to the cumulative electron-withdrawing effects of the three carbonyl groups and the electronegative fluorine atom at the C-5 position. This electron deficiency is a key determinant of the molecule's reactivity.

Reactivity towards Nucleophiles: The electron-poor nature of the pyrimidine ring makes it susceptible to nucleophilic attack. ossila.com While halogens on aromatic rings are often subject to nucleophilic aromatic substitution (SNAr), the reactivity of the C-5 fluorine is complex. Fluorine is typically a poor leaving group in SNAr reactions. However, the strong activation provided by the three carbonyl groups enhances the electrophilicity of the ring carbons. Nucleophilic substitution reactions may occur at the halogenated positions of similar fluorinated pyrimidines. ossila.comoup.com The C-5 position, bearing the fluorine, is a potential site for attack.

Reactivity towards Electrophiles: The primary sites for electrophilic attack are the nitrogen and oxygen atoms. The N-H protons are acidic (pKa of barbituric acid is approximately 4.0), and deprotonation by a base generates a nucleophilic barbiturate (B1230296) anion. mdpi.com This anion is a resonance-stabilized species with negative charge delocalized over the nitrogen and oxygen atoms. Reaction of this anion with electrophiles, such as in alkylation reactions, is a primary method for functionalization. mdpi.commdpi.com

Table 2: Summary of Reactivity

| Reagent Type | Site of Attack on this compound | Typical Reaction |

| Nucleophile | Ring carbons (e.g., C-5) | Nucleophilic Aromatic Substitution (potential) |

| Electrophile | N-anion, O-anion (after deprotonation) | Alkylation, Acylation |

| Base | N-H protons | Deprotonation to form barbiturate anion |

Functionalization Strategies and Derivatization at Hydroxyl and Nitrogen Positions

Derivatization of this compound primarily involves reactions at the nitrogen atoms, or at the oxygen atoms of the less-favored enol tautomers. These reactions typically proceed via the barbiturate anion formed upon deprotonation. mdpi.com

Esterification and Amidation Reactions

Direct esterification of the enol-hydroxyl groups is not a common strategy due to the low concentration of the enol tautomers at equilibrium. ias.ac.inresearchgate.net However, derivatives can be prepared through other synthetic routes. For instance, acylation can occur on the nitrogen or oxygen atoms of the barbiturate anion. mdpi.com

Amidation reactions, in the context of forming the pyrimidine ring itself, involve the condensation of a substituted malonic acid derivative with urea (B33335) or its derivatives. unodc.org The synthesis of amides from esters is a general, though often sluggish, reaction that can be catalyzed. google.comdeanza.edu Functionalization of the pre-formed 5-fluorobarbituric acid ring with amine-containing groups would likely proceed via nucleophilic attack by the amine on an activated precursor.

Alkylation Reactions

Alkylation is a key functionalization strategy for barbituric acid and its derivatives. mdpi.com The reaction typically involves deprotonation with a suitable base to form the nucleophilic anion, which is then treated with an alkylating agent (e.g., an alkyl halide). mdpi.com

A significant consideration in the alkylation of barbiturates is the competition between N-alkylation and O-alkylation. mdpi.com The outcome is influenced by factors such as the nature of the electrophile, the counter-ion, the solvent, and the temperature. nih.gov Computational studies on the parent barbiturate anion suggest that C-alkylation at the 5-position is generally favored thermodynamically and kinetically over O-alkylation when that position is unsubstituted. mdpi.com For 5-substituted barbiturates, alkylation occurs at the nitrogen or oxygen atoms. The use of N-alkylation is a versatile method for modifying the properties of related nitrogen-containing heterocycles. rsc.org

Regiospecificity and Stereospecificity in Reaction Pathways

The chemical reactivity of this compound, also known as 5-fluorobarbituric acid, is governed by the interplay of its functional groups: the electron-withdrawing fluorine atom at the C5 position and the three hydroxyl groups at the C2, C4, and C6 positions. The compound exists in a tautomeric equilibrium between the triol and the triketo (barbituric acid) forms, which influences its reaction pathways.

Regiospecificity in Derivatization:

A primary example of the reactivity of the hydroxyl groups is the conversion of this compound to 2,4,6-Trichloro-5-fluoropyrimidine. This reaction is typically achieved by heating the compound in the presence of phosphoryl chloride (POCl₃) and a tertiary amine base like N,N-dimethylaniline. acs.orgmdpi.comunimi.itnih.gov The reaction proceeds via the nucleophilic substitution of all three hydroxyl groups for chlorine atoms, demonstrating a lack of regioselectivity among the C2, C4, and C6 positions under these conditions. The resulting trichlorinated derivative is a versatile intermediate for the synthesis of other polysubstituted fluoropyrimidines through subsequent regioselective nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov

Studies on analogous compounds, such as 2,4-dichloro-5-fluoropyrimidine, show that substitution reactions with nucleophiles like amines can be highly regioselective. researchgate.netgoogle.com The chlorine at the C4 position is generally more labile than the one at C2, allowing for selective functionalization. This predictable regioselectivity is crucial for building complex molecular architectures.

Stereospecificity in Reaction Pathways:

While this compound itself is achiral, reactions involving the addition to the C5-C6 double bond of its derivatives can create stereocenters. Research on closely related 5-fluoro-5,6-dihydrouracil derivatives provides significant insight into the stereochemical outcomes of such reactions.

The reaction of 6-acetoxy-5-fluoro-5,6-dihydrouracil with various alcohols (ROH) under acidic conditions to form 6-alkoxy-5-fluoro-5,6-dihydrouracils has been studied in detail. rsc.orgrsc.org These studies reveal distinct stereochemical pathways for the cis and trans isomers of the starting material.

Cis Isomers : The substitution reaction for the cis isomer (where the fluorine and acetoxy groups are on the same side of the pyrimidine ring) proceeds predominantly with retention of configuration.

Trans Isomers : The trans isomer is more stable towards substitution but reacts invariably with inversion of configuration.

Initially, the quantitative replacement of the acetoxy group results in a product with mainly cisoid (or gauche) stereochemistry. rsc.orgrsc.org However, upon extended heating, the amount of the more thermodynamically stable trans product increases. This isomerization does not happen through epimerization at the C5 position. rsc.org The observed stereochemistry is attributed not to a gauche attraction between the fluorine and the incoming nucleophile, but rather to the poor π-donor capability of the C-F bond, which influences the stability of the reaction intermediates. rsc.org

| Starting Isomer | Reaction Condition | Major Stereochemical Pathway | Resulting Configuration | Reference |

|---|---|---|---|---|

| Cis | Reaction with ROH, acidic | Retention | Cisoid (Gauche) | rsc.orgrsc.org |

| Trans | Reaction with ROH, acidic | Inversion | Cisoid (Gauche) | rsc.orgrsc.org |

| Cis | Prolonged heating | Isomerization | Trans | rsc.org |

Investigation of Reaction Mechanisms through Kinetic and Mechanistic Studies

Direct kinetic and mechanistic studies on this compound are limited in publicly available literature. However, extensive research on its parent compound, uracil, and its key derivative, 5-fluorouracil (B62378) (5-FU), provides a strong basis for understanding its potential reaction mechanisms.

Mechanistic Pathways:

The fluorination of uracil with reagents like acetyl hypofluorite (B1221730) or fluorine gas is proposed to proceed through a radical-cation mechanism . unimi.itresearchgate.net This mechanism involves the addition across the C5-C6 double bond, leading to intermediates such as the geometric isomers of 5-fluoro-6-acetoxy-5,6-dihydrouracil. unimi.it The stability of these intermediates is notably affected by substituents on the N1 position of the pyrimidine ring. researchgate.net

For the interconversion and substitution reactions of the cis and trans isomers of 6-alkoxy-5-fluoro-5,6-dihydrouracils, a unifying ion-pair mechanism has been proposed. rsc.orgrsc.orgresearchgate.net This model suggests that the reaction pathway differs depending on the stereochemistry of the starting material:

The trans compound is thought to react via an intimate protonated intermediate (or intimate ion pair), where the departing and incoming groups are closely associated, leading to a clean inversion of stereochemistry. rsc.org

The cis compound is proposed to react through a solvent-separated protonated intermediate (or solvent-separated ion pair), which allows for the reaction to proceed primarily with retention of configuration. rsc.org

Kinetic Studies:

Kinetic analyses of related fluoropyrimidines have revealed complex, often non-linear processes. For instance, studies on the disposition of 5'-deoxy-5-fluorouridine (5'-dFUrd) in humans showed that it follows a nonlinear kinetic process at therapeutic doses. nih.govcapes.gov.br The rate of piperidinolysis of various fluoropyrimidines has also been measured, indicating that fluoropyrimidines react significantly faster than other corresponding halogenated pyrimidines.

| Reaction Type | Compound Class | Proposed Mechanism | Key Evidence/Postulate | Reference |

|---|---|---|---|---|

| Fluorination of double bond | Uracil derivatives | Radical-cation | Formation of 5-fluoro-6-acetoxy intermediates. | unimi.itresearchgate.net |

| Substitution/Isomerization | 6-alkoxy-5-fluoro-5,6-dihydrouracils | Ion-pair mechanism | Stereospecific outcomes (retention for cis, inversion for trans) explained by intimate vs. solvent-separated ion pairs. | rsc.orgrsc.org |

| Metabolism/Anabolism | 5-Fluorouracil (5-FU) | Enzyme kinetics | Computational PK/PD models detailing metabolic pathways and enzyme inhibition (e.g., thymidylate synthase). | nih.govpharmgkb.org |

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure, Energetics, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the behavior of 5-Fluoropyrimidine-2,4,6-triol at the atomic level. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) has become a popular and effective method for studying pyrimidine (B1678525) derivatives due to its favorable balance between computational cost and accuracy. semanticscholar.org The B3LYP hybrid functional, combined with basis sets like 6-311++G(d,p), is frequently employed to perform geometry optimization, which seeks the minimum energy conformation of the molecule. physchemres.orgresearchgate.net This process yields precise predictions of bond lengths, bond angles, and dihedral angles. physchemres.org For substituted phenols, for example, calculations have shown that the substitution of different groups on the ring can lead to slight distortions from a perfect hexagonal structure. semanticscholar.org

Beyond molecular geometry, DFT is used to calculate key electronic properties that govern the molecule's reactivity. arabjchem.org The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. physchemres.org Other calculated parameters, such as ionization potential, electron affinity, electronegativity, and global hardness, provide a comprehensive picture of the molecule's electronic behavior. chimicatechnoacta.ru

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -7.6 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 to -6.4 |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | 0.79 to 4.10 |

| Electronegativity (χ) | Measure of the ability to attract electrons | 4.23 to 6.82 |

| Global Hardness (η) | Resistance to change in electron distribution | 0.39 to 2.05 |

For higher accuracy, particularly in describing electron correlation, more sophisticated ab initio methods are utilized. wikipedia.org Møller-Plesset perturbation theory, typically to the second order (MP2), and Coupled Cluster (CC) theory are considered benchmark methods in quantum chemistry. researchgate.netaps.org Coupled Cluster, initially developed for nuclear physics, constructs multi-electron wavefunctions using an exponential cluster operator, providing a highly accurate treatment of electron correlation. wikipedia.org

Methods such as Coupled Cluster with single and double excitations (CCSD) and a perturbative treatment of triple excitations (CCSD(T)) are often referred to as the "gold standard" for calculations on small to medium-sized molecules. aps.org These methods are computationally intensive but provide very reliable results for energies and molecular properties, converging systematically toward the exact solution within a given basis set. aps.org They have been successfully applied to various systems, from the benzene (B151609) molecule to neutron-rich nuclei, demonstrating their robustness and accuracy. wikipedia.orgarxiv.orgaps.org

Computational methods are extensively used to predict spectroscopic data, which is invaluable for interpreting experimental results. DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to better match the anharmonicity present in experimental spectra. researchgate.net A complete assignment of vibrational modes can be achieved by analyzing the Potential Energy Distribution (PED). researchgate.net Studies on similar heterocyclic compounds have shown excellent agreement between vibrational frequencies calculated with the B3LYP functional and those observed experimentally. nih.govmjcce.org.mk

Similarly, Nuclear Magnetic Resonance (NMR) parameters can be calculated. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can predict the ¹H and ¹³C NMR chemical shifts of the molecule. researchgate.net These theoretical predictions aid in the assignment of complex experimental spectra.

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) |

|---|---|---|---|

| N-H stretch | 3165 | 3167 | 3490 |

| C=O stretch | 1720 | 1718 | 1745 |

| C-N stretch | 1417 | 1415 | 1412 |

| Ring deformation | 785 | 786 | 784 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its motion and behavior over time. This is crucial for understanding conformational flexibility and interactions with the environment, such as a solvent.

In classical MD simulations, atoms are treated as classical particles moving according to Newton's laws of motion. The forces between atoms are calculated using a pre-defined molecular mechanics force field. These simulations can be run for nanoseconds to microseconds, providing detailed information about the conformational landscape of this compound in different solvents. plos.org

Key analyses of MD trajectories include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the molecule. frontiersin.org Simulations can reveal how the molecule's conformation is influenced by different solvents, such as water or DMSO, by analyzing metrics like the solvent-accessible surface area (SASA) and radius of gyration. chemrxiv.org Such simulations are vital for understanding how a molecule might behave in a biological environment. mdpi.com

To bridge the gap between the accuracy of quantum chemistry and the timescale of classical simulations, hybrid QM/MM methods are employed. In this approach, the chemically active part of the system—for instance, the this compound molecule itself—is treated with a high-level QM method. The surrounding environment, such as thousands of solvent molecules, is treated with a computationally cheaper MM force field.

This dual-level approach allows for the accurate study of processes like chemical reactions or excited-state dynamics in a complex environment, which would be computationally prohibitive with a full QM treatment. rsc.org QM/MM simulations can provide critical insights into how solvent interactions specifically affect the electronic properties and reactivity of the pyrimidine ring.

In Silico Prediction of Reaction Pathways, Transition States, and Reaction Barriers

The study of chemical reaction rates and mechanisms can be significantly enhanced through computational methods rooted in transition state theory (TST). wikipedia.org TST explains reaction rates by assuming a quasi-equilibrium between reactants and high-energy activated transition state complexes. wikipedia.org This framework is primarily used to qualitatively understand how chemical reactions occur and to calculate thermodynamic properties of activation. wikipedia.org

For a molecule such as this compound, computational methods can be employed to map out potential energy surfaces for its various possible reactions. libretexts.org The progress of a chemical reaction can be visualized as a path across this surface, with the transition state representing the saddle point or kinetic bottleneck. libretexts.orgumn.edu

Key computational steps include:

Geometry Optimization: Finding the lowest energy structures for reactants, products, and transition states.

Frequency Calculation: Confirming that reactant and product structures are true minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (exactly one imaginary frequency). researchgate.net This imaginary frequency corresponds to the vibrational mode along the reaction coordinate that leads the complex to dissociate into products. libretexts.orgox.ac.uk

Energy Calculation: Determining the energies of the optimized structures to calculate the reaction barrier, also known as the activation energy (Ea). The Arrhenius equation shows that the reaction rate constant (k) is exponentially dependent on this activation energy. libretexts.org

For complex molecules, multiconformer TST (MC-TST) may be necessary to account for the contributions of various conformers of the reactants and the transition state, providing more accurate rate constant calculations. au.dk While specific studies detailing the reaction pathways for this compound are not prevalent, the theoretical framework exists to predict its degradation pathways, isomerization, or reactions with biological nucleophiles. Computational software can model these processes, identify the structures of the transition states, and calculate the energy barriers, thereby predicting the most likely reaction mechanisms. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgnih.gov The pyrimidine scaffold is a common feature in many bioactive compounds, making QSAR a valuable tool for understanding their function. nih.govresearchgate.net

The conceptual framework for developing a QSAR model for this compound and related analogs would involve several key steps:

Data Set Assembly: A collection of pyrimidine derivatives with experimentally measured biological activities (e.g., enzyme inhibition, cytotoxicity) would be gathered.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," that quantify its structural, physicochemical, and electronic properties are calculated. These can include:

Hydrophobicity: Such as the partition coefficient (logP).

Electronic Properties: Including partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO).

Steric/Topological Properties: Such as molecular weight, volume, surface area, and shape indices.

Model Development: Statistical methods, ranging from multiple linear regression to more complex machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. acs.orgjove.com For instance, a study on pyrimidine nucleosides found that antiviral activity against HIV-1 was best correlated with the hydrophobicity and steric properties of the substituent at the C5 position of the pyrimidine ring. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. jove.com

For this compound, a QSAR model could provide mechanistic insights by identifying the key molecular features that govern its biological effects. For example, it could reveal whether its activity is primarily driven by electronic effects from the fluorine atom or by its ability to form specific hydrogen bonds.

Studies on Intermolecular Interactions and Molecular Recognition at the Theoretical Level

Molecular recognition, the specific non-covalent binding of molecules, is fundamental to all biological processes. frontiersin.orgnju.edu.cn Theoretical and computational methods are essential for exploring the intermolecular interactions that drive these events. frontiersin.orguni-halle.de For this compound, these studies can elucidate how it interacts with biological macromolecules like proteins and nucleic acids.

Computational techniques like Density Functional Theory (DFT) are used to analyze the geometry and energetics of intermolecular complexes. researchgate.net Analyses such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Energy Decomposition Analysis (EDA) can further characterize these interactions, distinguishing between electrostatic, dispersion, and hydrogen-bonding contributions. researchgate.netmdpi.com These methods can reveal how the fluorine substituent and the triol structure of this compound influence its interaction patterns compared to other pyrimidines.

Computational docking is a technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nanobioletters.complos.org This method is instrumental in drug discovery and for understanding the molecular basis of a compound's biological activity. researchgate.net The process involves modeling the ligand and protein structures and using a scoring function to estimate the strength of the interaction, typically reported as a binding energy in kcal/mol. nanobioletters.com

Two primary models describe ligand-protein binding: the "lock-and-key" model, which assumes rigid structures, and the "induced fit" model, where the protein and/or ligand undergo conformational changes upon binding. researchgate.netnumberanalytics.comslu.edu

A hypothetical docking study of this compound against various protein targets could yield data on its potential binding modes and affinities. The results would highlight key interactions, such as hydrogen bonds between the keto/enol groups of the ligand and amino acid residues in the protein's active site, as well as potential halogen bonds involving the fluorine atom.

Table 1: Hypothetical Docking Results for this compound with Potential Protein Targets

| Protein Target | PDB Code | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|---|

| Thymidylate Synthase | 1Y6B | -6.8 | Arg50, Asn112, Ser124 | Hydrogen Bond, Electrostatic |

| Dihydrofolate Reductase | 1HQU | -7.2 | Ile7, Val115, Phe34 | Hydrogen Bond, Hydrophobic |

| VEGFR-2 Kinase | 4AG8 | -6.5 | Cys919, Asp1046, Glu885 | Hydrogen Bond, Halogen Bond |

This table is illustrative and based on the application of computational docking principles. PDB codes represent real protein structures used in similar studies. researchgate.net

The structural similarity of this compound to the nucleic acid bases makes its interaction with DNA and RNA a critical area of investigation. Computational studies, particularly those using dispersion-corrected Density Functional Theory (DFT), can model these interactions with high accuracy.

A study on the interaction of the related compound 5-Fluorouracil (B62378) (5-FU) with Watson-Crick and Hoogsteen DNA base pairs provides significant insights that can be extrapolated to this compound. researchgate.net These studies analyze adsorption energies, binding energies, and changes in thermodynamic properties upon complex formation.

Key findings from such computational analyses indicate:

Stronger Binding: The adsorption of the drug onto a base pair is energetically favorable, suggesting the drug-DNA complex is stable. researchgate.net

Interaction Nature: The stability of the complex is dominated by hydrogen bonding and electrostatic interactions. Non-covalent interaction (NCI) analysis can visualize these bonds, showing that they are stronger and more numerous in the drug-DNA complex. researchgate.net

Enthalpy-Driven Process: The formation of these complexes is typically an enthalpy-driven process, indicating that the formation of strong intermolecular bonds is the primary stabilizing factor. researchgate.net

For this compound, the additional hydroxyl groups (in its triol tautomeric form) compared to 5-FU would likely increase its capacity for hydrogen bonding, potentially leading to even stronger and more varied interactions with the phosphate (B84403) backbone and the edges of the DNA bases.

Table 2: Comparison of Calculated Interaction Energies (kcal/mol) for Fluorinated Pyrimidines with the A-T Base Pair

| Complex | Interaction Energy (ΔE_int) | Basis Set Superposition Error (BSSE) | Corrected Interaction Energy |

|---|---|---|---|

| 5-Fluorouracil + A-T Pair | -28.5 | 3.1 | -25.4 |

| This compound + A-T Pair | -31.2 | 3.5 | -27.7* |

Data for 5-Fluorouracil adapted from related literature. researchgate.net Values for this compound are hypothetical estimates to illustrate the expected increase in interaction strength due to additional hydrogen bond donors/acceptors.

Biological and Biochemical Research Investigations Mechanistic Focus

Molecular Interactions with Nucleic Acids (DNA/RNA) and Their Biosynthesis Pathways

Detailed studies focusing on the direct molecular interactions between 5-Fluoropyrimidine-2,4,6-triol and nucleic acids are not prominently available in the scientific literature. While derivatives of fluoropyrimidines are generally recognized for their potential to act as anticancer and antiviral agents by interfering with nucleic acid processes, specific data for the triol form is lacking. myskinrecipes.com

Interference with DNA and RNA Synthesis in Cellular Systems

There is no specific data available from cellular system studies that details how this compound interferes with DNA and RNA synthesis. The cytotoxic mechanisms of the related compound, 5-Fluorouracil (B62378), involve its metabolic conversion to active nucleotides like fluorouridine triphosphate (FUTP) and fluorodeoxyuridine monophosphate (FdUMP), which are then incorporated into RNA and inhibit DNA synthesis, respectively. researchgate.net However, equivalent research detailing the metabolic fate and subsequent interference with DNA/RNA synthesis for this compound has not been found.

Nucleic Acid Mimicry

The concept of a compound acting as a nucleic acid mimic typically involves its incorporation into DNA or RNA strands, thereby disrupting their structure and function. oncohemakey.com While this is a known mechanism for metabolites of 5-Fluorouracil, there are no specific studies demonstrating that this compound is metabolized and incorporated into nucleic acids to function as a nucleic acid mimic.

Enzyme Inhibition Mechanisms: Focus on Pyrimidine (B1678525) Metabolic Enzymes

While it has been suggested that this compound is used in research to study enzyme inhibition, specific mechanistic data remains limited. myskinrecipes.com

Studies on Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.gov The inhibition of TS is the primary mechanism of action for 5-Fluorouracil, which is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) that forms a stable inhibitory complex with the enzyme. nih.gov While one source mentions that this compound is used in research to study TS inhibition, no detailed kinetic studies, inhibition constants (Kᵢ), or IC₅₀ values for its direct effect on this enzyme are available in the reviewed literature. myskinrecipes.com

Urease Enzyme Inhibition Studies

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for inhibitors to treat infections caused by urease-producing bacteria. A thorough search of scientific databases reveals no studies investigating the potential inhibitory activity of this compound against the urease enzyme. Research on urease inhibitors typically focuses on other classes of compounds, such as hydroxamic acids, phosphoramidates, and various heterocyclic scaffolds. mdpi.com

Cellular Transport Mechanisms and Intracellular Fate in Model Systems